molecular formula C21H21N3O3 B11475093 1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11475093
M. Wt: 363.4 g/mol
InChI Key: LYCVDRLLTFHWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a tetrahydroindazole core substituted with methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Substitution Reactions: The methoxyphenyl groups are introduced via nucleophilic substitution reactions. This can involve the reaction of the indazole core with methoxyphenyl halides in the presence of a base such as potassium carbonate.

    Amination: The amino group is introduced through amination reactions, often using aniline derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but with different substitution patterns.

    1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one: Variation in the position of methoxy groups.

Uniqueness

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(3-methoxyanilino)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H21N3O3/c1-26-16-11-9-15(10-12-16)24-18-7-4-8-19(25)20(18)21(23-24)22-14-5-3-6-17(13-14)27-2/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,23)

InChI Key

LYCVDRLLTFHWIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C(=N2)NC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.